Deoxymethoxetamine, also known as 3'-methyl-2-oxo-PCE, is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to methoxetamine, with the key modification being the replacement of the 3-methoxy group with a methyl group. This compound has gained attention for its dissociative effects similar to those of other substances in its class, such as ketamine and phencyclidine (PCP) . Deoxymethoxetamine has been available online since approximately October 2020 and was first identified in forensic analyses in Denmark in February 2021 .
The biological activity of deoxymethoxetamine has been characterized primarily through its affinity for N-Methyl-D-aspartate receptors, where it acts as a non-competitive antagonist. This action leads to:
Interaction studies have focused on deoxymethoxetamine's effects on various neurotransmitter systems, particularly:
Deoxymethoxetamine shares structural and functional similarities with several other compounds in the arylcyclohexylamine family. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Primary Effects | Unique Aspects |
---|---|---|---|
Methoxetamine | 3-Methoxy group | Dissociative, anesthetic | First analog with significant use |
Phencyclidine | Basic structure of arylcyclohexylamine | Strong dissociation, hallucinations | High potential for abuse |
Ketamine | Similar cyclohexane structure | Anesthetic, antidepressant | Approved for medical use |
3-Methyl-PCP | Methyl substitution at the 3-position | Dissociative effects | Newly identified in forensic studies |
Deoxymethoxetamine's unique characteristic lies in its specific methyl substitution at the 3' position, differentiating it from methoxetamine while retaining similar dissociative properties.